Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester

Descripción

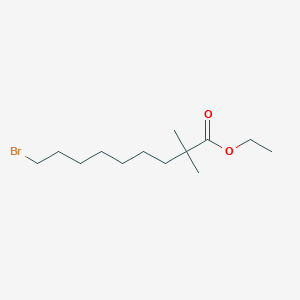

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester (CAS TBD) is a branched-chain fatty acid ester featuring a bromine atom at the ninth carbon and two methyl groups at the second carbon. This compound is structurally distinct from simpler nonanoic acid esters (e.g., nonanoic acid ethyl ester) due to its halogenation and branching, which likely influence its physicochemical properties, such as volatility, solubility, and reactivity. While direct studies on this compound are absent in the provided evidence, analogous esters, such as nonanoic acid ethyl ester and 9-oxo-nonanoic acid ethyl ester, have been identified in diverse applications, including flavor chemistry, food science, and biofuels . The bromine substituent may confer unique biological or synthetic utility, though this remains speculative without targeted data.

Propiedades

IUPAC Name |

ethyl 9-bromo-2,2-dimethylnonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-4-16-12(15)13(2,3)10-8-6-5-7-9-11-14/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPGPPDONOBYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463860 | |

| Record name | Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123469-90-9 | |

| Record name | Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester typically involves the esterification of 9-bromo-2,2-dimethyl-nonanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water formed during the reaction.

Types of Reactions:

Oxidation: Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of nonanoic acid, 2,2-dimethyl-, ethyl ester.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of nonanoic acid, 2,2-dimethyl-, ethyl ester.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium hydroxide, aqueous or alcoholic conditions.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Nonanoic acid, 2,2-dimethyl-, ethyl ester.

Substitution: Nonanoic acid, 2,2-dimethyl-, ethyl ester.

Aplicaciones Científicas De Investigación

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is utilized in various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound may undergo hydrolysis to release the active nonanoic acid derivative, which then exerts its effects through various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Nonanoic Acid Ethyl Ester (C11H22O2)

- Structure : A straight-chain ester lacking halogenation or branching.

- Occurrence : Found in fermented beverages (e.g., Chinese baijiu), where it contributes to fruity aromas .

- Volatility : Higher volatility than brominated analogs due to the absence of heavy substituents. GC-MS analyses show significant variability in peak areas under different environmental conditions (e.g., smoke exposure in wines) .

b. Nonanoic Acid, 9-Oxo-, Ethyl Ester (C11H20O3)

- Structure : Features a ketone group at the ninth carbon instead of bromine.

- Properties: Detected in Urtica dioica essential oil (2.32% relative abundance) .

c. Nonanoic Acid Methyl Ester (C10H20O2)

- Structure : Methyl ester derivative with a shorter alkyl chain.

- Applications : Used in biodiesel production; thermodynamic studies highlight discrepancies in enthalpy of formation compared to experimental values (e.g., ΔHf deviation >10 kJ/mol) .

Chain-Length and Substitution Effects

- Decanoic Acid Ethyl Ester (C12H24O2): Longer carbon chain increases molecular weight, reducing volatility. Associated with "grape" and "fruity" notes in wines and baijiu .

- Octanoic Acid Ethyl Ester (C10H20O2): Shorter chain enhances volatility; prevalent in cheese ripening and smoked meats, contributing to fatty, waxy aromas .

Data Tables

Table 1. Key Esters and Their Properties

Table 2. Relative Abundance in Natural Sources

Actividad Biológica

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester (CAS No. 123469-90-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in various fields.

Chemical Structure and Properties

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is characterized by the following structural formula:

This structure includes a nonanoic acid backbone with a bromine atom and an ethyl ester functional group, which may influence its biological activity.

Antimicrobial Activity

Research has indicated that nonanoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of nonanoic acid against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a concentration-dependent inhibitory effect on these pathogens, suggesting potential applications in antimicrobial formulations .

Anti-inflammatory Properties

In addition to its antimicrobial effects, nonanoic acid has been studied for its anti-inflammatory properties. A notable study indicated that it could induce the production of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in allergic responses. This finding suggests that nonanoic acid may play a role in modulating immune responses and could be beneficial in treating inflammatory conditions .

The mechanism through which nonanoic acid exerts its biological effects involves interaction with cellular membranes and molecular targets. The bromine substituent is believed to enhance the lipophilicity of the compound, facilitating its penetration into cell membranes. This interaction can disrupt normal cellular functions, leading to the observed antimicrobial and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study tested the efficacy of nonanoic acid against Pseudomonas aeruginosa and Staphylococcus aureus. Results showed that at concentrations above 500 ppm, both bacterial strains were significantly inhibited. In contrast, E. coli exhibited resistance at similar concentrations .

| Bacterial Strain | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | 500 | 100 |

| Staphylococcus aureus | 500 | 100 |

| Escherichia coli | 500 | 0 |

Case Study 2: Anti-inflammatory Response

In an experimental model involving mice, nonanoic acid was administered to assess its effect on TSLP production. The results indicated a significant increase in TSLP levels post-treatment, suggesting a potential role in managing allergic inflammation .

Applications

- Pharmaceuticals : Due to its antimicrobial and anti-inflammatory properties, nonanoic acid could be developed into therapeutic agents for treating infections and inflammatory diseases.

- Agriculture : Its efficacy against plant pathogens suggests potential use as a natural pesticide or herbicide.

- Cosmetics : The compound's properties may be harnessed in skincare products aimed at reducing inflammation and preventing bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing halogenated nonanoic acid esters like 9-bromo-2,2-dimethyl-nonanoic acid ethyl ester?

- Methodological Answer : Halogenation of nonanoic acid derivatives typically involves copper-catalyzed reactions under protective gas (e.g., nitrogen) to prevent oxidation. For example, analogous syntheses of iodinated esters use copper powder in a reflux setup at 130°C for 4 hours, with tert-butyl methyl ether as a solvent . For brominated analogs, bromine sources (e.g., NBS or HBr) may replace iodine reagents, requiring careful stoichiometric control to avoid over-halogenation. Reaction progress can be monitored via GC-MS or TLC.

Q. How can spectroscopic techniques (NMR, GC-MS) differentiate structural isomers of halogenated nonanoic acid esters?

- Methodological Answer :

- NMR : The bromine atom’s electronegativity induces distinct chemical shifts in neighboring protons. For 9-bromo derivatives, the terminal -CH2Br group shows upfield shifts in H NMR (~3.4–3.6 ppm for -CH2Br) and downfield C signals (~30–35 ppm for C-Br). The 2,2-dimethyl branching is confirmed by singlet peaks for the two methyl groups (~1.2 ppm) .

- GC-MS : Retention times and fragmentation patterns are critical. For example, ethyl esters of nonanoic acid derivatives elute at ~28–34 minutes (e.g., ethyl nonanoate at 28.43 min in GC-MS studies) . Brominated analogs exhibit characteristic isotopic peaks (1:1 for Br and Br) in mass spectra .

Q. What purification strategies are effective for isolating 9-bromo-2,2-dimethyl-nonanoic acid ethyl ester from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction with petroleum ether or tert-butyl methyl ether efficiently removes polar byproducts. Subsequent distillation under reduced pressure (e.g., 50–70°C at 10–20 mmHg) isolates the ester. Recrystallization in low-polarity solvents (e.g., hexane) enhances purity, particularly for crystalline intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.